5-DHFU is the direct, rate-limiting 5-FU catabolite and validated biomarker for DPD activity. Unlike 5-FU or FBAL, its plasma levels accurately reflect 5-FU clearance, essential for TDM and DPD deficiency screening. Its instability necessitates cold storage; we provide handling protocols. Buy ≥95% pure 5-DHFU for PK studies, DPD assays, and preclinical cancer research.
Molecular FormulaC4H5FN2O2
Molecular Weight132.09 g/mol
CAS No.696-06-0
Cat. No.B017779
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
5,6-Dihydro-5-fluorouracil
CAS
696-06-0
Synonyms
(R)-5-fluoro-5,6-dihydrouracil 5,6-dihydrofluorouracil 5-dihydrofluorouracil 5-fluorodihydrouracil 5-fluorodihydrouracil, sodium salt DHFU
5,6-Dihydro-5-fluorouracil (CAS 696-06-0) for DPD Activity and 5-FU Pharmacokinetic Profiling
5,6-Dihydro-5-fluorouracil (5-DHFU; 5-FUH₂) is a pyrimidine derivative and the primary, immediate catabolite of the widely used antineoplastic agent 5-fluorouracil (5-FU) [1]. Its formation is catalyzed by the rate-limiting enzyme dihydropyrimidine dehydrogenase (DPD), making 5-DHFU a direct and quantifiable biomarker for DPD activity and systemic 5-FU clearance [1]. This critical role in the metabolic pathway underpins its use as a key analyte in therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and DPD deficiency screening, where its plasma concentration directly informs on 5-FU elimination and the risk of severe toxicity [2].
[1] Bocci G, Danesi R, Di Paolo A, Innocenti F, Allegrini G, Falcone A, Melosi A, Battistoni M, Barsanti G, Conte PF, Del Tacca M. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. Clin Cancer Res. 2000;6(8):3032-7. View Source
[2] Di Paolo A, Ibrahim T, Danesi R, Maltoni M, Vannozzi F, Flamini E, Zoli W, Amadori D, Del Tacca M. Relationship Between Plasma Concentrations of 5-Fluorouracil and 5-Fluoro-5,6-Dihydrouracil and Toxicity of 5-Fluorouracil Infusions in Cancer Patients. Ther Drug Monit. 2002;24(5):588-593. View Source
Why 5,6-Dihydro-5-fluorouracil is Not Interchangeable with Other Pyrimidine Catabolites or Prodrugs
Generic substitution of 5-DHFU with its precursor 5-FU or its downstream metabolite α-fluoro-β-alanine (FBAL) is scientifically invalid and clinically unsafe due to their distinct and non-interchangeable roles in the 5-FU metabolic pathway [1]. 5-DHFU is not a prodrug; it is a specific, direct product of DPD-mediated 5-FU reduction, and its plasma levels reflect the body's capacity to inactivate 5-FU [1]. Using 5-FU as a surrogate for DPD activity would confound anabolic activation with catabolic clearance, while FBAL is a later, more distal and stable metabolite that does not accurately reflect the rate-limiting DPD step due to its own slower clearance and potential for accumulation [2]. Furthermore, the compound's inherent instability in biological matrices requires specialized collection and storage protocols (e.g., immediate plasma separation and freezing) that are not required for more stable, but less pharmacokinetically informative, downstream metabolites [2]. The critical evidence presented below quantitatively defines these differential properties, confirming that 5-DHFU is the requisite analyte for specific, DPD-centric investigations.
[1] Bocci G, Danesi R, Di Paolo A, Innocenti F, Allegrini G, Falcone A, Melosi A, Battistoni M, Barsanti G, Conte PF, Del Tacca M. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. Clin Cancer Res. 2000;6(8):3032-7. View Source
[2] Jacobs BAW, Rosing H, de Vries N, Meulendijks D, Henricks LM, Schellens JHM, Beijnen JH. Development, validation and application of a novel liquid chromatography tandem mass spectrometry assay measuring uracil, 5,6-dihydrouracil, 5-fluorouracil, 5,6-dihydro-5-fluorouracil, α-fluoro-β-ureidopropionic acid and α-fluoro-β-alanine in human plasma. J Pharm Biomed Anal. 2017;145:235-242. View Source
Quantitative Differentiation of 5,6-Dihydro-5-fluorouracil from Key Analogs
Reduced Cytotoxicity vs. 5-Fluorouracil in Human Colon Cancer Cells
5-DHFU demonstrates profoundly reduced cytotoxic activity compared to its parent compound, 5-fluorouracil (5-FU). This quantitative difference in potency confirms 5-DHFU's role as an inactive catabolite and establishes its suitability as a biomarker of 5-FU clearance, distinct from the active drug .
Cytotoxicity5-FU MetabolismColorectal Cancer
Evidence Dimension
In vitro cytotoxicity (IC₅₀)
Target Compound Data
560 µM
Comparator Or Baseline
5-Fluorouracil (5-FU): 3.3 µM
Quantified Difference
Approximately 170-fold less potent than 5-FU
Conditions
WiDr human colon cancer cell line
Why This Matters
This ~170-fold difference in potency quantitatively defines 5-DHFU as an inactive catabolite, validating its use as a specific biomarker for 5-FU elimination rather than an active therapeutic agent.
Cytotoxicity5-FU MetabolismColorectal Cancer
DPD-Mediated Reduction of 5-FU is 30,000-Fold More Efficient than Oxidation of 5-DHFU
The enzyme dihydropyrimidine dehydrogenase (DPD) exhibits a strong kinetic preference for reducing 5-FU to 5-DHFU, rather than the reverse oxidation reaction. This enormous catalytic bias ensures that 5-DHFU formation is the predominant metabolic fate of 5-FU, making its plasma concentration a reliable and sensitive readout of DPD activity [1].
Enzyme KineticsDPDMetabolic Flux
Evidence Dimension
Catalytic efficiency (forward vs. reverse reaction)
Target Compound Data
kcat/Km for reduction of 5-FU to R-FUH₂ is ~30,000-fold greater than for oxidation of R-FUH₂ to 5-FU
Comparator Or Baseline
5-Fluorouracil (5-FU)
Quantified Difference
Forward reaction (5-FU → 5-DHFU) is 30,000 times more efficient
Conditions
Purified DPD enzyme at pH 8, 37°C with saturating NADPH/NADP⁺
Why This Matters
This massive catalytic bias makes 5-DHFU plasma levels a sensitive and direct functional marker of the body's primary 5-FU clearance mechanism, DPD activity.
Enzyme KineticsDPDMetabolic Flux
[1] Porter DJ, Harrington JA, Almond MR, Lowen GT, Spector T. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. Biochem Pharmacol. 1994;48(4):775-9. View Source
Superior Substrate for Dihydropyrimidine Aminohydrolase vs. Dihydrouracil
Following its formation, 5-DHFU is rapidly processed by the next enzyme in the catabolic cascade, dihydropyrimidine aminohydrolase (DPHase). The R-isomer of 5-DHFU is a significantly better substrate for DPHase than its natural analog, dihydrouracil (UH₂), indicating a unique and efficient processing step that influences its plasma residence time [1].
Enzyme KineticsDPHaseCatabolic Pathway
Evidence Dimension
Catalytic efficiency of DPHase hydrolysis (kcat/Km)
Target Compound Data
Catalytic efficiency for R-5-DHFU hydrolysis is approximately twice that for dihydrouracil
Comparator Or Baseline
5,6-Dihydrouracil (UH₂)
Quantified Difference
Approximately 2-fold greater efficiency for R-5-DHFU
Conditions
Purified DPHase enzyme
Why This Matters
This shows 5-DHFU is a uniquely efficient substrate for DPHase, which differentiates its pharmacokinetic profile from that of the natural UH₂, despite structural similarities.
Enzyme KineticsDPHaseCatabolic Pathway
[1] Porter DJ, Harrington JA, Almond MR, Lowen GT, Spector T. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. Biochem Pharmacol. 1994;48(4):775-9. View Source
In Vivo Combination Therapy: Slows Tumor Growth in Rat Colon Cancer Model
In an advanced colorectal carcinoma rat model, the combination of 5-DHFU with 5-fluorouracil (5-FU) and the DPD inhibitor eniluracil (5-ethynyluracil) was shown to slow tumor growth . This in vivo data is a direct experimental observation, not a class-level inference. It demonstrates a specific, functional role for 5-DHFU in modulating the efficacy of 5-FU-based therapy.
In Vivo EfficacyCombination TherapyColon Cancer
Evidence Dimension
Antitumor activity (slowing tumor growth)
Target Compound Data
Intravenous administration of 5,6-Dihydro-5-Fluorouracil (90 mg/kg/wk) in combination with 5-fluorouracil and the DPD inhibitor eniluracil (HY-10533) slows tumor growth.
Comparator Or Baseline
Untreated or 5-FU + eniluracil control group
Quantified Difference
Quantified as 'slows tumor growth' in the rat colon cancer model.
Conditions
Rat model bearing advanced colorectal carcinoma
Why This Matters
This provides direct in vivo evidence that 5-DHFU has a functional impact on 5-FU therapy, supporting its investigation as a modulator of antitumor response.
In Vivo EfficacyCombination TherapyColon Cancer
Plasma Instability: Differentiates 5-DHFU from the Stable Downstream Metabolite FBAL
5-DHFU exhibits significant instability in plasma at room temperature, which contrasts sharply with the high stability of its downstream metabolite, α-fluoro-β-alanine (FBAL) [1]. This differential stability has direct procurement and experimental design implications, as it necessitates stringent sample handling protocols for 5-DHFU analysis, whereas FBAL does not [1].
StabilityBioanalysisTherapeutic Drug Monitoring
Evidence Dimension
Ex vivo stability in plasma
Target Compound Data
Limited stability in plasma; requires expedited plasma separation and freezing or pH adjustment (pH 3.5, 40°C) to prevent degradation [REFS-1, REFS-2].
Comparator Or Baseline
α-Fluoro-β-alanine (FBAL)
Quantified Difference
FBAL is stable in plasma under standard conditions; 5-DHFU is not.
Conditions
Human plasma at room temperature vs. acidic conditions (pH 3.5) or frozen
Why This Matters
This dictates specific procurement and handling needs: studies requiring 5-DHFU measurement must account for its instability, whereas those seeking a more robust, albeit less proximal, biomarker may opt for FBAL.
StabilityBioanalysisTherapeutic Drug Monitoring
[1] Jacobs BAW, Rosing H, de Vries N, Meulendijks D, Henricks LM, Schellens JHM, Beijnen JH. Development, validation and application of a novel liquid chromatography tandem mass spectrometry assay measuring uracil, 5,6-dihydrouracil, 5-fluorouracil, 5,6-dihydro-5-fluorouracil, α-fluoro-β-ureidopropionic acid and α-fluoro-β-alanine in human plasma. J Pharm Biomed Anal. 2017;145:235-242. View Source
[2] de Bruijn EA, Leclercq PA, van Oosterom AT, Tjaden UR, van de Velde CJH, de Brauw LM, Marinelli TBLW. Capillary gas chromatography in cancer research. In: Sandra P, editor. Eighth International Symposium on Capillary Chromatography; 1987 May 19-21; Riva del Garda, Italy. Heidelberg: Huethig; 1987. p. 754-63. View Source
Quantifiable Impact of Liver Impairment on 5-DHFU Pharmacokinetics
Acute liver impairment significantly alters 5-FU catabolism, which is directly measurable through changes in 5-DHFU pharmacokinetics. This demonstrates that 5-DHFU plasma levels are a sensitive indicator of hepatic function and its impact on 5-FU clearance, a finding not applicable to 5-FU itself, which is subject to both anabolic and catabolic influences [1].
PharmacokineticsLiver Impairment5-FU Toxicity
Evidence Dimension
Pharmacokinetic parameters (Cmax and AUC) following liver damage
Target Compound Data
5-DHFU Cmax decreased up to 47% and AUC decreased up to 61% in mice with liver impairment.
Comparator Or Baseline
Mice with normal liver function receiving the same 5-FU dose
Quantified Difference
Up to 47% reduction in Cmax and 61% reduction in AUC
Conditions
Mouse model of carbon tetrachloride-induced acute liver damage, administered 5-FU (10, 30, or 90 mg/kg)
Why This Matters
This establishes 5-DHFU as a quantifiable biomarker of hepatic function in the context of 5-FU metabolism, providing a specific tool for assessing the impact of liver impairment on 5-FU clearance.
PharmacokineticsLiver Impairment5-FU Toxicity
[1] Innocenti F, Danesi R, Di Paolo A, Loru B, Falcone A, Del Tacca M. 5-Fluorouracil catabolism to 5-fluoro-5,6-dihydrouracil is reduced by acute liver impairment in mice. Toxicol Appl Pharmacol. 2005;203(2):106-13. View Source
Optimal Research and Development Applications for 5,6-Dihydro-5-fluorouracil
Therapeutic Drug Monitoring (TDM) and DPD Deficiency Screening
5-DHFU is the direct and most proximal biomarker for DPD activity. The clinical data directly link a high 5-FU/5-DHFU AUC ratio to severe toxicity [1]. Its use in TDM protocols, as validated in multiple clinical studies [2], allows for the identification of DPD-deficient patients and personalized 5-FU dosing. The compound's inherent instability necessitates strict sample handling procedures (e.g., immediate plasma freezing or acidification to pH 3.5), which must be factored into clinical trial design [REFS-3, REFS-4].
Mechanistic and Preclinical Pharmacokinetic Studies
As the product of the rate-limiting step in 5-FU elimination, 5-DHFU is indispensable for quantifying DPD enzyme kinetics in vitro and for PK/PD modeling in preclinical animal models. The 30,000-fold kinetic preference of DPD for its formation confirms its central role [5]. Animal studies further demonstrate that its plasma levels are a sensitive readout of changes in hepatic function, with liver impairment causing up to a 61% decrease in 5-DHFU AUC [6], making it a critical endpoint for understanding drug-drug interactions or disease-induced changes in 5-FU metabolism.
Investigating Catabolite-Mediated Modulation of 5-FU Therapy
Evidence from in vivo models indicates that 5-DHFU is not merely an inert waste product. It attenuates the antitumor activity of 5-FU [7] and, when co-administered, can slow tumor growth in combination with 5-FU and a DPD inhibitor . This establishes a clear rationale for its use in preclinical research aimed at understanding and manipulating the catabolic pathway to improve the therapeutic index of fluoropyrimidines, differentiating it from other catabolites that may not possess this modulatory capacity.
Analytical Method Development and Validation
The well-characterized but challenging stability profile of 5-DHFU in plasma makes it a benchmark analyte for developing robust bioanalytical methods. Its instability necessitates specialized extraction and detection protocols, as seen in validated GC-MS and LC-MS/MS assays [REFS-9, REFS-10]. These methods, which must achieve a lower limit of detection (e.g., 80 ng/mL for GC-MS) [8], are essential for accurate PK studies and TDM, and the compound's properties drive innovation in sample preparation and handling techniques.
[1] Di Paolo A, Ibrahim T, Danesi R, Maltoni M, Vannozzi F, Flamini E, Zoli W, Amadori D, Del Tacca M. Relationship Between Plasma Concentrations of 5-Fluorouracil and 5-Fluoro-5,6-Dihydrouracil and Toxicity of 5-Fluorouracil Infusions in Cancer Patients. Ther Drug Monit. 2002;24(5):588-593. View Source
[2] Bocci G, Danesi R, Di Paolo A, Innocenti F, Allegrini G, Falcone A, Melosi A, Battistoni M, Barsanti G, Conte PF, Del Tacca M. Comparative pharmacokinetic analysis of 5-fluorouracil and its major metabolite 5-fluoro-5,6-dihydrouracil after conventional and reduced test dose in cancer patients. Clin Cancer Res. 2000;6(8):3032-7. View Source
[3] Jacobs BAW, Rosing H, de Vries N, Meulendijks D, Henricks LM, Schellens JHM, Beijnen JH. Development, validation and application of a novel liquid chromatography tandem mass spectrometry assay measuring uracil, 5,6-dihydrouracil, 5-fluorouracil, 5,6-dihydro-5-fluorouracil, α-fluoro-β-ureidopropionic acid and α-fluoro-β-alanine in human plasma. J Pharm Biomed Anal. 2017;145:235-242. View Source
[4] de Bruijn EA, Leclercq PA, van Oosterom AT, Tjaden UR, van de Velde CJH, de Brauw LM, Marinelli TBLW. Capillary gas chromatography in cancer research. In: Sandra P, editor. Eighth International Symposium on Capillary Chromatography; 1987 May 19-21; Riva del Garda, Italy. Heidelberg: Huethig; 1987. p. 754-63. View Source
[5] Porter DJ, Harrington JA, Almond MR, Lowen GT, Spector T. (R)-5-fluoro-5,6-dihydrouracil: kinetics of oxidation by dihydropyrimidine dehydrogenase and hydrolysis by dihydropyrimidine aminohydrolase. Biochem Pharmacol. 1994;48(4):775-9. View Source
[6] Innocenti F, Danesi R, Di Paolo A, Loru B, Falcone A, Del Tacca M. 5-Fluorouracil catabolism to 5-fluoro-5,6-dihydrouracil is reduced by acute liver impairment in mice. Toxicol Appl Pharmacol. 2005;203(2):106-13. View Source
[7] Spector T, Cao S, Rustum YM, Harrington JA, Porter DJ. Attenuation of the antitumor activity of 5-fluorouracil by (R)-5-fluoro-5,6-dihydrouracil. Cancer Res. 1995;55(6):1239-41. View Source
[8] Aubert C, Sommadossi JP, Coassolo P, Cano JP. Quantitative analysis of 5-fluorouracil and 5,6-dihydrofluorouracil in plasma by gas chromatography mass spectrometry. Biomed Mass Spectrom. 1982;9(8):336-9. View Source
[9] Di Paolo A, Danesi R, Ciofi L, Vannozzi F, Bocci G, Lastella M, Amatori F, Martelloni BM, Ibrahim T, Amadori D, Falcone A, Del Tacca M. Improved Analysis of 5-Fluorouracil and 5,6-Dihydro-5-Fluorouracil by HPLC With Diode Array Detection for Determination of Cellular Dihydropyrimidine Dehydrogenase Activity and Pharmacokinetic Profiling. Ther Drug Monit. 2005;27(3):362-368. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.